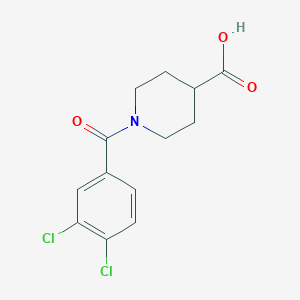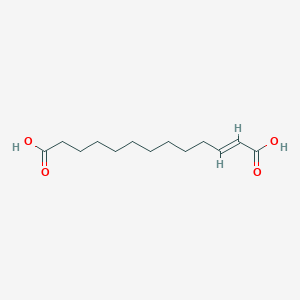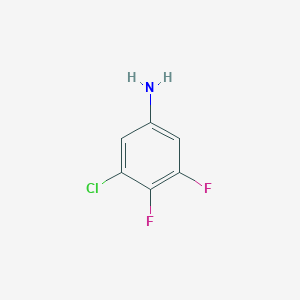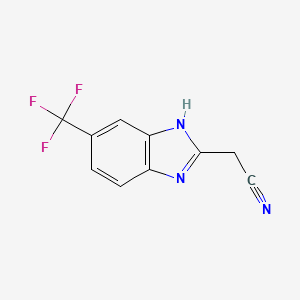![molecular formula C22H24ClN3 B3034316 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine CAS No. 156336-84-4](/img/structure/B3034316.png)
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine
Übersicht
Beschreibung
The compound “4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine” is a small molecule with the molecular formula C14H16ClN3 . It is achiral, with a molecular weight of 261.75 . The compound is also known by its DrugBank Accession Number DB08061 .
Molecular Structure Analysis
The compound has a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The InChIKey for the compound is GELALLNTKKLQLM-UHFFFAOYSA-N . The SMILES representation is ClC1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.75 and a molecular formula of C14H16ClN3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacology
The compound has been studied for its interactions with specific receptors in the brain, notably the CB1 cannabinoid receptors. Research by Kumar et al. (2004) focused on the synthesis of a related compound as a potential imaging agent for CB1 receptors using Positron Emission Tomography (PET), highlighting its utility in neuropharmacological research (Kumar et al., 2004). Similarly, Shim et al. (2002) investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, contributing to the understanding of the receptor's binding characteristics and the structural requirements for antagonistic activity (Shim et al., 2002).
Anticancer and Antimicrobial Research
Katariya et al. (2021) synthesized compounds incorporating pyrazole moieties for potential anticancer and antimicrobial applications. Their research demonstrates the versatility of pyrazole derivatives in designing compounds with significant biological activity (Katariya et al., 2021). Another study by Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives, including structural elements similar to the compound , to explore their chemical and potential therapeutic properties (Lv et al., 2013).
Neuropharmacological Studies
The interaction of compounds with CB1 receptors can influence various neurophysiological processes. Tzavara et al. (2001) examined the effects of a CB1 receptor antagonist on neurotransmitter levels in the rat brain, providing insights into the neuropharmacological implications of CB1 receptor modulation (Tzavara et al., 2001).
Metabolic Studies
Research on the metabolism of diarylpyrazoles, which share structural features with the compound , has revealed how these compounds are processed in biological systems. Zhang et al. (2005) studied the in vitro metabolism of such compounds, providing valuable information on their metabolic pathways and the stability of their metabolites (Zhang et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3/c1-16-2-4-17(5-3-16)15-26-12-10-19(11-13-26)22-14-21(24-25-22)18-6-8-20(23)9-7-18/h2-9,14,19H,10-13,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCVESFMFLJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)

![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)



